1-Benzyl-2-hexylbenzene
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Overview
Description
1-Benzyl-2-hexylbenzene is an organic compound that belongs to the class of alkylbenzenes It is characterized by a benzene ring substituted with a benzyl group and a hexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-hexylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. This involves the reaction of benzyl chloride with hexylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-hexylbenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive towards oxidation.
Reduction: Reduction reactions can target the benzyl group, converting it to a methyl group using reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4
Reduction: H2, Pd/C
Substitution: HNO3, H2SO4
Major Products Formed:
Oxidation: Benzoic acid derivatives
Reduction: Methyl-substituted benzene
Substitution: Nitro-substituted benzene
Scientific Research Applications
1-Benzyl-2-hexylbenzene has several scientific research applications:
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-hexylbenzene involves its interaction with various molecular targets and pathways:
Oxidation Mechanism: The benzylic hydrogen atoms are particularly susceptible to free radical attack, leading to the formation of benzylic radicals.
Substitution Mechanism: Electrophilic aromatic substitution involves the formation of a sigma complex intermediate, where the benzene ring temporarily loses its aromaticity before regaining it upon the departure of a leaving group.
Comparison with Similar Compounds
1-Benzyl-2-hexylbenzene can be compared with other alkylbenzenes such as:
Hexylbenzene: Lacks the benzyl group, making it less reactive in electrophilic aromatic substitution reactions.
Benzylbenzene: Contains two benzyl groups, leading to different reactivity and applications.
Toluene: A simpler alkylbenzene with a single methyl group, often used as a solvent and in chemical synthesis.
Uniqueness: this compound’s unique structure, with both a benzyl and a hexyl group, provides a distinct combination of reactivity and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
917774-38-0 |
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Molecular Formula |
C19H24 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
1-benzyl-2-hexylbenzene |
InChI |
InChI=1S/C19H24/c1-2-3-4-8-13-18-14-9-10-15-19(18)16-17-11-6-5-7-12-17/h5-7,9-12,14-15H,2-4,8,13,16H2,1H3 |
InChI Key |
RLLPBOSPEZHSIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=CC=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
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